molecular formula C23H18N2O3 B11040961 N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide

Cat. No.: B11040961
M. Wt: 370.4 g/mol
InChI Key: MTBKSLVHLVNVOH-UHFFFAOYSA-N
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Description

N~1~-(4,5-Diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a diphenyl-oxazole moiety attached to a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone and benzoyl chloride, under acidic conditions.

    Attachment of the Methoxybenzamide Group: The methoxybenzamide group can be introduced by reacting the oxazole derivative with 2-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N1-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation Products: Oxidized oxazole derivatives

    Reduction Products: Reduced forms of the compound

    Substitution Products: Substituted oxazole derivatives with various functional groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Used in the development of advanced materials, such as polymers and hydrogels, with specific properties for various applications.

Mechanism of Action

The mechanism of action of N1-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N~1~-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide can be compared with other similar compounds, such as:

    Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID) with a similar oxazole structure.

    Diphenyl Oxazole Derivatives: Compounds with similar diphenyl-oxazole moieties but different functional groups attached.

    Methoxybenzamide Derivatives: Compounds with methoxybenzamide groups but different heterocyclic structures.

Uniqueness

N~1~-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide is unique due to its specific combination of the diphenyl-oxazole moiety and the methoxybenzamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C23H18N2O3/c1-27-19-15-9-8-14-18(19)22(26)25-23-24-20(16-10-4-2-5-11-16)21(28-23)17-12-6-3-7-13-17/h2-15H,1H3,(H,24,25,26)

InChI Key

MTBKSLVHLVNVOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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